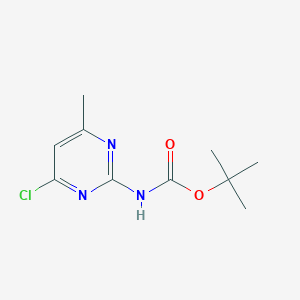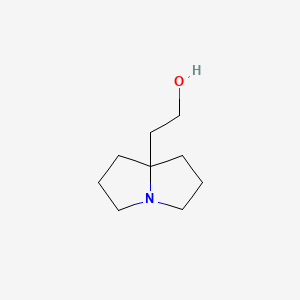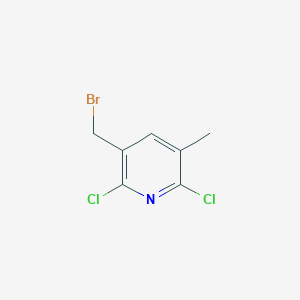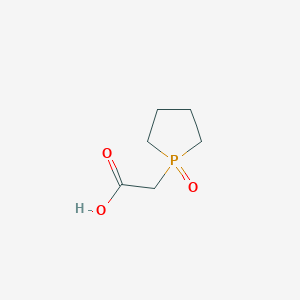
2-(1-Oxo-1lambda5-phospholan-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Oxo-1lambda5-phospholan-1-yl)acetic acid is a synthetic compound that belongs to the family of phosphorous-containing organic compounds. It has the molecular formula C6H11O3P and a molecular weight of 162.1. This compound is known for its unique structure, which includes a phospholan ring and an acetic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxo-1lambda5-phospholan-1-yl)acetic acid typically involves the reaction of phosphorous-containing reagents with acetic acid derivatives. One common method involves the use of phosphorous acid (H3PO3) and phosphorus trichloride (PCl3) in the presence of a suitable solvent and under controlled temperature conditions . The reaction is carried out by heating the mixture to form a homogeneous liquid, followed by the addition of PCl3 and further heating to complete the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Oxo-1lambda5-phospholan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state forms.
Substitution: The phospholan ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phospholan compounds.
Applications De Recherche Scientifique
2-(1-Oxo-1lambda5-phospholan-1-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying phosphorous metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(1-Oxo-1lambda5-phospholan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for phosphorous-containing enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(1-Oxo-1lambda5-phospholan-1-yl)acetic acid include:
Phosphonic acids: Compounds with similar phosphorous-containing functional groups.
Phospholanes: Compounds with similar ring structures but different substituents.
Uniqueness
What sets this compound apart is its unique combination of a phospholan ring and an acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C6H11O3P |
|---|---|
Poids moléculaire |
162.12 g/mol |
Nom IUPAC |
2-(1-oxo-1λ5-phospholan-1-yl)acetic acid |
InChI |
InChI=1S/C6H11O3P/c7-6(8)5-10(9)3-1-2-4-10/h1-5H2,(H,7,8) |
Clé InChI |
PNDDEWGXCFJNQC-UHFFFAOYSA-N |
SMILES canonique |
C1CCP(=O)(C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


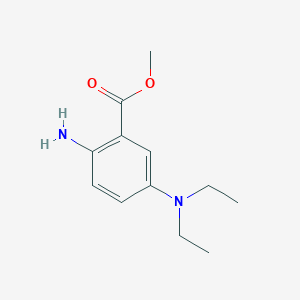
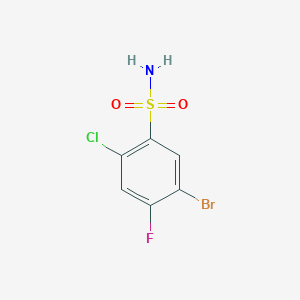
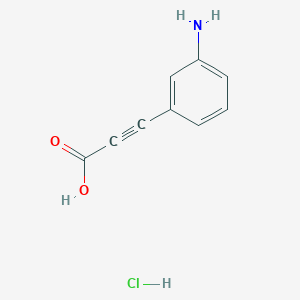
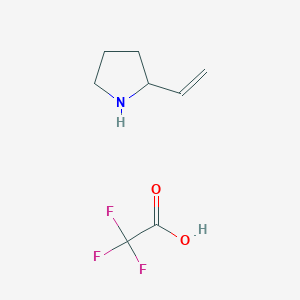
![Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13515863.png)
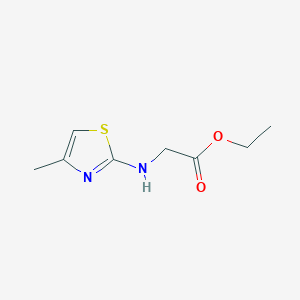

amino}propanoic acid](/img/structure/B13515877.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid](/img/structure/B13515879.png)
